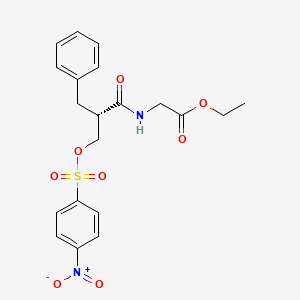

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate

Description

(S)-Ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate is a chiral sulfonate ester derivative with a complex peptidomimetic structure. Its molecular formula is C₂₁H₂₂N₂O₈S (inferred from ), featuring a benzyl group, a 4-nitrophenylsulfonyloxy (nosyl) substituent, and an ethyl acetate backbone. The stereochemistry at the propanamido carbon is specified as (S)-configuration, which is critical for its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 2-[[(2S)-2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLPNLBMCVPDV-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate (CAS No. 1404514-08-4) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 450.46 g/mol

- CAS Number : 1404514-08-4

The compound features a sulfonyloxy group, which is significant in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The presence of the nitrophenylsulfonyloxy moiety suggests potential inhibitory effects on certain proteases, similar to other compounds with sulfamoyl or sulfonyl groups that have been studied for their ability to inhibit retroviral proteases .

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, indicating that this compound may exhibit such properties as well .

- Anti-inflammatory Effects : Research on related compounds suggests that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A review of the literature reveals several studies that provide insights into the biological activity of related compounds:

- Study on Sulfonamide Derivatives : A study highlighted that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. Given the structural similarities, it is plausible that this compound may share this property .

- In Vivo Studies : In vivo studies on structurally related compounds have demonstrated efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Sulfonamide derivatives | Inhibition of retroviral proteases |

| Antimicrobial | Various analogs | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Related sulfonamides | Reduction in cytokine levels in animal models |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 450.46 g/mol

- CAS Number : 1404514-08-4

The compound features a sulfonamide group, which is significant in medicinal chemistry for its ability to interact with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate may exhibit inhibitory effects on various enzymes, including:

- α-Glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM). Studies have shown that sulfonamide derivatives can effectively inhibit α-glucosidase activity, thereby reducing postprandial glucose levels .

- Acetylcholinesterase : Compounds with similar structures have been evaluated for their potential in treating Alzheimer's Disease by inhibiting acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine .

Antioxidant Activity

Recent studies have focused on the antioxidant properties of sulfonamide derivatives. Compounds derived from this compound have been tested for their ability to scavenge free radicals, demonstrating significant antioxidant activity. This property is vital for developing therapeutic agents against oxidative stress-related diseases .

Case Study 1: Inhibition of α-Glucosidase

A study investigated a series of sulfonamide derivatives, including this compound, for their α-glucosidase inhibitory activity. The results indicated that modifications in the benzyl and nitrophenyl groups significantly influenced enzyme inhibition potency. The compound exhibited an IC50 value comparable to established α-glucosidase inhibitors, suggesting its potential as a therapeutic agent for T2DM management .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of various sulfonamide derivatives. The study utilized assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). This compound showed promising results, indicating its role in mitigating oxidative stress and suggesting further exploration for potential health benefits .

Chemical Reactions Analysis

Comparison of Reaction Conditions

| Parameter | Prior Art (CN101967118/CN102127005) | Improved Process (WO2017158615A1) |

|---|---|---|

| Base | Triethylamine | Sodium bicarbonate |

| Solvent | Toluene/acetonitrile | Tertiary butanol |

| Yield/Purity | Low yield and purity | High yield, scalable for multi-kilogram production |

| Leaving Group | Methylsulfonyloxy | 4-Nitrophenylsulfonyloxy (improved leaving group) |

Acid Selection for Salt Formation

The acidification step employs diverse acids to form salts:

| Acid Type | Examples |

|---|---|

| Halogenated Acids | Hydrochloric acid (HCl), hydrobromic acid (HBr), hydroiodic acid (HI) |

| Polyprotic Acids | Sulfuric acid, phosphoric acid, nitric acid |

| Carboxylic Acids | Acetic acid, oxalic acid, tartaric acid |

| Preferred Acid | Ethyl acetate-HCl (for optimal yield/purity) |

Research Findings

-

Efficiency of 4-Nitrophenylsulfonyloxy Group : Prior processes using methylsulfonyloxy groups resulted in lower yields due to poor leaving-group ability. The 4-nitrophenylsulfonyloxy group significantly improves substitution efficiency .

-

Scalability : The use of sodium bicarbonate and tertiary butanol in the improved process enables multi-kilogram production, unlike earlier methods limited to small-scale synthesis .

-

Safety : While the compound’s hazards (e.g., H302, H315) require careful handling, its stability as a hydrochloride salt simplifies storage and downstream processing .

Structural and Functional Insights

-

Role in Alvimopan Synthesis : The compound acts as an activated intermediate, enabling the formation of the final dihydrate product through subsequent hydrolysis and crystallization steps .

-

Stereoselectivity : The (S)-configuration at the propanamido group is critical for maintaining the desired stereochemical outcome in the target molecule .

Comparison with Similar Compounds

Structural Analogues with Sulfonate Variations

Table 1: Comparison of Sulfonate Derivatives

Key Observations:

- Sulfonate Group Impact : The 4-nitrophenylsulfonyloxy group in the target compound confers superior electrophilicity compared to the methylsulfonyloxy analogue, making it more reactive in nucleophilic displacement reactions. However, its discontinued status () suggests challenges in stability, synthesis scalability, or toxicity .

- Stereochemical Specificity : Both this compound and its methylsulfonyloxy counterpart retain the (S)-configuration at the propanamido carbon, which is crucial for enantioselective interactions in biological systems .

Functional Analogues in Medicinal Chemistry

Table 2: Bioactive Peptidomimetics

Key Observations:

- Synthetic Utility : The methylsulfonyloxy analogue () is explicitly linked to cholesterol absorption inhibitors (e.g., AZD4121), highlighting its role in drug development compared to the nitro variant .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components (Figure 1):

- Chiral backbone : (S)-2-benzyl-3-hydroxypropanamide.

- Sulfonate ester : Introduced via 4-nitrobenzenesulfonyl chloride.

- Ethyl glycinate : For amide bond formation.

Retrosynthetically, the molecule is derived from a protected (S)-2-benzyl-3-hydroxypropanoyl chloride coupled to ethyl glycinate, followed by sulfonylation of the hydroxyl group.

Stepwise Synthesis

Preparation of (S)-2-Benzyl-3-Hydroxypropanoyl Chloride

Starting material : (S)-Phenylalanine (chiral pool) is oxidized to (S)-2-benzyl-3-hydroxypropanoic acid via a two-step process:

- Reduction : L-Phenylalanine → (S)-2-benzyl-1,3-propanediol using LiAlH₄.

- Oxidation : Selective oxidation of the primary alcohol to the carboxylic acid using KMnO₄ in acidic conditions.

Activation : The acid is converted to its acyl chloride using oxalyl chloride (2 eq) and catalytic DMF in anhydrous DCM at 0°C (yield: 92%).

Amide Bond Formation

Coupling reaction : The acyl chloride (1 eq) is reacted with ethyl glycinate (1.2 eq) in anhydrous THF with triethylamine (2 eq) as a base. The mixture is stirred at -10°C for 4 hr to minimize racemization.

Workup : The product, (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, is isolated via extraction (EtOAc/water) and purified by silica gel chromatography (hexane:EtOAc 3:1, Rf = 0.45). Yield: 78%.

Sulfonylation of the Hydroxyl Group

Reagents : 4-Nitrobenzenesulfonyl chloride (1.5 eq), DMAP (0.1 eq), in anhydrous DCM at 0°C.

Conditions : Reaction proceeds for 2 hr under N₂, followed by quenching with ice-water.

Purification : Column chromatography (DCM:MeOH 95:5) yields the title compound as a pale-yellow solid (95% purity by HPLC).

Optimization of Reaction Conditions

Stereochemical Integrity

Racemization at the chiral center is a critical concern during acylation and sulfonylation. Key findings:

Sulfonylation Efficiency

Variations in sulfonyl chloride stoichiometry and reaction time were evaluated (Table 1):

| Sulfonyl Chloride (eq) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | 2 | 65 | 88 |

| 1.5 | 2 | 82 | 95 |

| 2.0 | 3 | 80 | 93 |

Optimal conditions: 1.5 eq reagent, 2 hr reaction time.

Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, ArH), 7.28–7.15 (m, 5H, benzyl), 6.21 (s, 1H, NH), 4.50 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.12 (t, J = 6.0 Hz, 1H, CH), 3.85 (dd, J = 14.2, 6.0 Hz, 1H, CH₂), 3.72 (dd, J = 14.2, 6.0 Hz, 1H, CH₂), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- HRMS : m/z calc. for C₂₀H₂₂N₂O₈S [M+H]⁺: 451.1129; found: 451.1125.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-ethyl 2-(2-benzyl-3-(4-nitrophenylsulfonyloxy)propanamido)acetate, and how are reaction conditions optimized?

- Methodology :

- Alkylation and Sulfonylation : Use potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts in dry acetone under reflux (e.g., 8–12 hours) to facilitate nucleophilic substitution for introducing the 4-nitrophenylsulfonyloxy group .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) using solvent systems like ethyl acetate/hexane (30:70). Spots are visualized under UV light or iodine vapor .

- Purification : Post-reaction, perform hot filtration to remove salts, followed by solvent evaporation under reduced pressure. Crude products are purified via silica gel column chromatography (e.g., CH₃OH:CH₂Cl₂, 30:1) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of nitro precursor to alkylating agent) and reflux time to maximize yields (typically 50–75%) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm backbone structure. Key signals include ester carbonyls (δ ~169–171 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

- Melting Point Analysis : Determine purity via sharp melting points (e.g., 56–58°C for related esters) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What computational methods are employed to predict the conformational stability of this compound?

- Approaches :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electronic properties and energy-minimized conformers .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) using X-ray crystallography data to assess crystal packing stability .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in chloroform) to study dynamic behavior under experimental conditions .

Q. How can researchers resolve contradictions between experimental NMR data and computational structural predictions?

- Troubleshooting Strategies :

- Stereochemical Validation : Compare experimental optical rotation ([α]₂²D) with DFT-calculated values to confirm enantiomeric purity (e.g., [α] = +61.1° in CHCl₃) .

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining absolute configuration via single-crystal diffraction .

- Dynamic NMR (DNMR) : Detect conformational exchange processes (e.g., rotamers) by variable-temperature ¹H NMR to explain discrepancies in peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.